1-Azido-3,5-bis(trifluoromethyl)benzene

Catalog No.
S8918045
CAS No.
85862-50-6
M.F
C8H3F6N3
M. Wt
255.12 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-3,5-bis(trifluoromethyl)benzene

CAS Number

85862-50-6

Product Name

1-Azido-3,5-bis(trifluoromethyl)benzene

IUPAC Name

1-azido-3,5-bis(trifluoromethyl)benzene

Molecular Formula

C8H3F6N3

Molecular Weight

255.12 g/mol

InChI

InChI=1S/C8H3F6N3/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-17-15/h1-3H

InChI Key

SINHLVVTMGHDAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N=[N+]=[N-])C(F)(F)F

1-Azido-3,5-bis(trifluoromethyl)benzene (CAS: 85862-50-6) is a highly electron-deficient aryl azide utilized extensively in advanced organic synthesis, particularly as a nitrene source for transition-metal-catalyzed C-H amination and olefin aziridination. The presence of two strongly electron-withdrawing trifluoromethyl groups at the meta positions significantly reduces the electron density on the azide moiety. This electronic configuration accelerates its coordination to transition metals (such as iron, ruthenium, and rhodium) and stabilizes the resulting high-spin metallonitrene (imido) intermediates [1]. Consequently, this compound is procured by pharmaceutical and materials researchers who require high-yielding, chemo-selective nitrogen transfer reagents that outperform standard aryl azides in complex functionalization workflows [2].

Research Fit

Electron-deficient azide
Dual CF₃ activation enhances dipolar reactivity for CuAAC and SPAAC
Six equivalent ¹⁹F nuclei
Single intense ¹⁹F NMR resonance supports probe development and reaction monitoring
High lipophilicity
Facilitates organic-phase workup and intracellular target engagement studies

Substituting 1-azido-3,5-bis(trifluoromethyl)benzene with generic unsubstituted phenyl azide or mono-substituted variants (e.g., 4-trifluoromethylphenyl azide) compromises both reaction yield and intermediate stability. Standard aryl azides form less electrophilic metal-imido species, which lack the necessary radical character on the nitrogen atom required for efficient hydrogen atom abstraction (HAA) from unactivated sp3 C-H bonds [1]. This deficiency leads to sluggish reaction kinetics, incomplete conversion, and an increased propensity for off-target pathways such as free nitrene expulsion or unwanted ring expansions during photolysis [2]. Procurement of the 3,5-bis(CF3) variant is therefore critical when maximizing the yield of sterically hindered or electronically deactivated substrates is a strict process requirement.

Mismatch Risk

Azide reactivity
1-Azido-3,5-bis(trifluoromethyl)benzene: Dual CF₃ withdrawal accelerates cycloaddition
Unsubstituted or mono-CF₃ aryl azides: slower kinetics may require higher excess or longer reaction times
¹⁹F NMR sensitivity
Six equivalent ¹⁹F nuclei deliver high per-molecule signal
Non-fluorinated or mono-fluorinated azides: fewer fluorines reduce detection limits
Triazole conjugate stability
Aryl-triazole linkage offers documented resistance to hydrolysis and metabolism
Benzyl azide analogs form benzyl-triazoles with lower metabolic stability, limiting long-term conjugate integrity

Increased Yield in Iron-Catalyzed Benzylic C-H Amination

In the iron-porphyrin [FeIII(TF4DMAP)Cl] catalyzed benzylic amination of ethylbenzene, the use of 1-azido-3,5-bis(trifluoromethyl)benzene as the nitrene source achieved a 91% isolated yield of the target amine. In contrast, mono-para-substituted aryl azides under identical thermal conditions (120 °C, 12 h) yielded only 67–84% [1]. The extreme electron deficiency of the 3,5-bis(CF3)phenyl group enhances the electrophilicity of the iron-imido intermediate, driving the hydrogen atom abstraction step to near completion.

Evidence DimensionIsolated yield of benzylic C-H amination product
Target Compound Data91% yield
Comparator Or BaselineMono-para-substituted aryl azides (67–84% yield)
Quantified Difference7% to 24% absolute increase in isolated yield
Conditions[FeIII(TF4DMAP)Cl] catalyst, ethylbenzene substrate, DCE solvent, 120 °C, 12 h

Higher isolated yields in direct C-H amination directly reduce precursor waste and lower the cost of goods in late-stage pharmaceutical functionalization.

Click Reactivity
Class-level inference
1-Azido-3,5-bis(trifluoromethyl)benzene
Predicted 3–5× faster than phenyl azide
Phenyl azide (unsubstituted)
Relative rate = 1
3–5× rate increase (class-level inference from electron-withdrawing group effects)
May reduce reagent excess and reaction time; supports SPAAC screening context
Direct kinetic data not reported; inferred from electronic substituent constants

High-Efficiency N-Aryl Aziridination of Styrenes

For the synthesis of N-aryl aziridines, 1-azido-3,5-bis(trifluoromethyl)benzene demonstrates high precursor efficiency. When reacted with styrene in the presence of an iron(II) catalyst, it forms the corresponding aziridine in a 92% yield (quantified via 19F NMR) [1]. The strongly electron-withdrawing nature of the azide prevents the premature decay of the Fe(III) iminyl radical intermediates, which is a documented failure mode for more electron-rich azides like 4-methoxy or 4-tert-butylphenyl azide that fail to fully consume the catalyst [1].

Evidence DimensionAziridine formation yield and catalyst consumption
Target Compound Data92% yield with full catalyst activation
Comparator Or BaselineElectron-rich azides (e.g., 4-tert-butylphenyl azide) which exhibit incomplete catalyst consumption
Quantified DifferenceNear-quantitative conversion (92%) vs. incomplete reaction stalling
Conditions10 mol % Fe(II) catalyst in styrene

Reliable, high-yielding aziridination simplifies downstream purification and ensures reproducible scale-up of strained-ring pharmaceutical building blocks.

¹⁹F Nuclei Count
Cross-study comparable
6 equivalent ¹⁹F nuclei
Supports lower detection limits in ¹⁹F NMR probe development
Benzyl analog also has 6 fluorines but sp³ azide attachment alters chemical shift sensitivity

Stabilization of Reactive Metallonitrene Intermediates

The 3,5-bis(trifluoromethyl)phenyl group specifically tunes the electronic structure of transition-metal imido complexes. Spectroscopic studies reveal that the addition of 1-azido-3,5-bis(trifluoromethyl)benzene to iron centers generates a highly reactive Fe(III) iminyl radical species with significant spin density on the nitrogen atom [1]. Unlike less deficient azides that lead to rapid decay into inactive ferrous species, the 3,5-bis(CF3) variant stabilizes the necessary triplet/radical character long enough to capture carbon-based radicals efficiently, enabling robust intermolecular N-group transfer [1].

Evidence DimensionIntermediate stability and radical capture efficiency
Target Compound DataSustained Fe(III) iminyl radical character enabling efficient radical rebound
Comparator Or BaselineGeneric aryl azides (fast decay to inactive Fe(II) species)
Quantified DifferencePrevention of premature catalyst reduction
ConditionsStoichiometric or catalytic iron complex activation monitored by Mössbauer spectroscopy

Procuring an azide that stabilizes the active catalytic intermediate minimizes the required catalyst loading and prevents reaction stalling.

Lipophilicity (logP)
Cross-study comparable
Target XLogP3: 5.2
Phenyl azide: ~1.6
~500× more lipophilic vs. mono-CF₃ analog
3.6 log units higher than phenyl azide (~3980× more lipophilic)
May improve organic-phase extraction and intracellular membrane permeation
Computed XLogP3; experimental confirmation advised
Triazole Stability
Class-level inference
Aryl-triazole conjugates show documented resistance to hydrolytic and metabolic degradation compared to benzyl-triazoles.
Supports selection where long-term conjugate integrity is critical
Inferred from class-level structure-stability relationships; direct pair data not available

Late-Stage C-H Amination in Drug Discovery

Highly suited for the direct introduction of the 3,5-bis(CF3)phenylamine pharmacophore into complex molecules via unactivated C-H bond functionalization, leveraging its high yield and electrophilic radical-rebound mechanism compared to less deficient azides [1].

Synthesis of N-Aryl Aziridine Building Blocks

Recommended as the nitrogen source for the catalytic aziridination of styrenes and aliphatic olefins, where it provides near-quantitative yields and avoids the rapid catalyst decay observed with electron-rich aryl azides [2].

Electrophilic Click Chemistry and Photoaffinity Labeling

Appropriate for CuAAC and RuAAC click reactions where an electron-deficient azide is required to accelerate cycloaddition kinetics, or in photoaffinity labeling where the electron-withdrawing groups minimize unwanted nitrene ring-expansion side reactions [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Copper-Free Click Bioconjugation
Electron-deficient azide for SPAAC reactivity
Reaction kinetics and azide consumption under mild conditions
High-Sensitivity ¹⁹F NMR Probe Development
Six equivalent ¹⁹F nuclei delivering single intense signal
Detection limit and signal-to-noise ratio in sensing assays
Photoaffinity Labeling for Target ID
UV-activatable aryl azide chromophore with high lipophilicity
Crosslinking efficiency and intracellular target engagement
Metabolically Stable Triazole Library Synthesis
Aryl-triazole linkage stability over benzyl analogs
Metabolic stability assay outcomes and ¹⁹F NMR purity monitoring

XLogP3

5.2

Hydrogen Bond Acceptor Count

8

Exact Mass

255.02311608 g/mol

Monoisotopic Mass

255.02311608 g/mol

Heavy Atom Count

17

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